![molecular formula C15H15N3O6 B3008960 dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1984052-87-0](/img/structure/B3008960.png)
dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate, is a multifunctional molecule that appears to be related to the class of compounds that include triazole derivatives with potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of azides and alkynes or the reaction of hydrazonates with amines. For instance, paper describes the synthesis of a triazole derivative by reacting ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine. This suggests that a similar approach could be used to synthesize the compound of interest, possibly by using a suitable hydrazonate and a 3-methoxyphenyl derivative as starting materials.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized using techniques such as IR, NMR, mass spectrometry, and X-ray crystallography, as demonstrated in paper . These methods can provide detailed information about the geometry, electronic structure, and vibrational frequencies of the molecule. Theoretical methods like density functional theory (DFT) can complement experimental results, offering predictions on molecular properties and reactivity.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to their reactive functional groups. For example, paper discusses the oxidative cyclization of N-acyl derivatives to form oxazole-4-carboxylates, indicating that triazole compounds can undergo transformations to form other heterocyclic structures. This reactivity could be relevant for the compound of interest, suggesting potential pathways for its transformation into other useful molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like methoxy groups and carboxylate esters can affect these properties. For example, the nonlinear optical properties of the compound discussed in paper are predicted to be significant, which could imply similar properties for the compound of interest due to the presence of the triazole core and methoxy substituent.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Interactions
A study by Ahmed et al. (2020) highlights the synthesis and characterization of triazole derivatives, including dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate. The research focuses on the π-hole tetrel bonding interactions within these compounds, analyzed using Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).
Chemical Synthesis and Reactivity
Komaraiah et al. (2007) describe the preparation of various triazole derivatives through a cycloaddition process. This includes the synthesis of dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate, demonstrating its reactivity and potential in chemical synthesis (Komaraiah et al., 2007).
Structural Revision and Analysis
Research by Srikrishna et al. (2010) involves the revision of the structural assignment of a product obtained in a specific chemical reaction, which includes compounds similar to dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate. This study underscores the importance of accurate structural determination in chemical research (Srikrishna et al., 2010).
Xanthine Oxidase Inhibition
A 2021 study by Yagiz et al. explores the synthesis of various dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate derivatives and their inhibitory properties on xanthine oxidase activity. This research provides insight into the potential therapeutic applications of these compounds (Yagiz et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c1-22-10-6-4-5-9(7-10)11(19)8-18-13(15(21)24-3)12(16-17-18)14(20)23-2/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTLLDVDZWYCIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3008881.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B3008882.png)
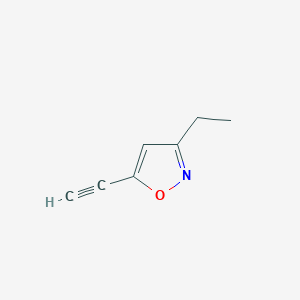
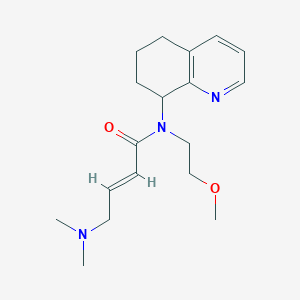
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B3008886.png)
![Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3008887.png)
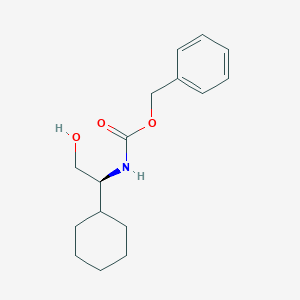
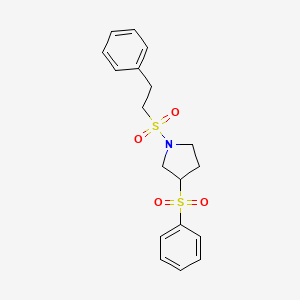
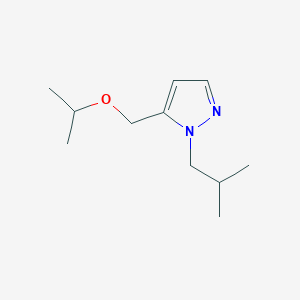
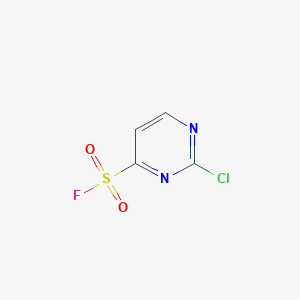
![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide](/img/structure/B3008896.png)
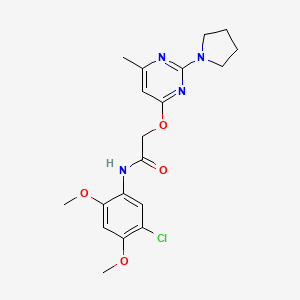
![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008900.png)